KAT681 - 373641-87-3

KAT681

Catalog Number: EVT-271594
CAS Number: 373641-87-3
Molecular Formula: C24H21FNNaO6
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KAT-681 is a liver-selective thyromimetic.
Source and Classification

KAT681 was developed by Kissei Pharmaceutical Co., located in Nagano, Japan. It is part of a broader class of compounds designed to mimic the effects of thyroid hormones, particularly in the liver, making it a promising candidate for addressing hyperlipidemia and associated cardiovascular risks .

Synthesis Analysis

The synthesis of KAT681 involves several chemical processes aimed at creating a compound that selectively targets thyroid hormone receptors. While specific synthetic pathways for KAT681 are not extensively detailed in the literature, it is noted that the synthesis includes modifications to existing thyroid hormone structures to enhance receptor selectivity and reduce side effects.

Key Technical Details

  • Synthetic Approach: The development of KAT681 likely follows established methods for synthesizing thyroid hormone analogs, which may involve:
    • Halogenation of aromatic rings.
    • Alkylation reactions to introduce side chains that enhance receptor binding.
    • Purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
Molecular Structure Analysis

KAT681's molecular structure is characterized by its unique arrangement that allows it to selectively bind to thyroid hormone receptors, particularly TRβ. The compound's structure includes:

  • A modified phenolic ring system.
  • Specific substituents that enhance its lipophilicity and bioavailability.

Relevant Data

  • Molecular Formula: C₁₈H₁₉I₃N₂O₄S
  • Molecular Weight: Approximately 482.3 g/mol
  • Structural Features: The presence of iodine atoms is significant for receptor interaction and biological activity.
Chemical Reactions Analysis

KAT681 participates in various chemical reactions primarily related to its metabolic pathways. These include:

  • Bile Acid Synthesis: KAT681 influences the expression of enzymes involved in bile acid production, which is crucial for cholesterol metabolism.
  • Cholesterol Regulation: The compound has been shown to modulate levels of low-density lipoprotein cholesterol and very-low-density lipoprotein cholesterol through its action on hepatic receptors .

Technical Parameters

  • Dosing Studies: In animal models, doses around 36 nmol/kg/day have been effective in producing significant lipid-lowering effects without adverse reactions .
Mechanism of Action

KAT681 exerts its pharmacological effects primarily through agonistic action on the thyroid hormone receptor beta. This mechanism involves:

  • Regulation of Gene Expression: Activation of TRβ leads to increased expression of genes involved in lipid metabolism, such as those coding for scavenger receptor class B type I and low-density lipoprotein receptors.
  • Enhanced Cholesterol Clearance: The compound promotes the conversion of cholesterol into bile acids via upregulation of CYP7A1, facilitating cholesterol elimination from the body .

Relevant Data

  • Studies indicate that KAT681 significantly reduces plasma cholesterol levels while increasing hepatic expression of key metabolic proteins .
Physical and Chemical Properties Analysis

KAT681 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited water solubility, which is typical for lipophilic compounds.
  • Stability: KAT681 exhibits stability under physiological conditions, making it suitable for therapeutic applications.
Applications

KAT681 shows potential for various scientific applications:

  • Lipid Disorders Treatment: It is being investigated as a treatment option for conditions like hyperlipidemia due to its ability to lower plasma cholesterol levels effectively.
  • Atherosclerosis Prevention: Research indicates that KAT681 may prevent the progression of atherosclerosis by reducing lipid levels and improving metabolic profiles in animal models .
  • Research Tool: As a selective TRβ agonist, KAT681 serves as a valuable tool for studying thyroid hormone signaling pathways and their impact on metabolism.
Introduction to Liver-Selective Thyromimetics and KAT681

Pharmacological Context of Thyroid Hormone Receptor β-Selective Agonists

Thyroid hormone receptors exist as two primary isoforms: TRα (predominant in heart, skeletal muscle, and bone) and TRβ (enriched in liver, kidney, and brain). These isoforms share structural homology but mediate distinct physiological functions:

  • TRα1 activation drives chronotropic cardiac effects and osteoclast activity.
  • TRβ1 governs hepatic lipid regulation, cholesterol catabolism, and mitochondrial biogenesis [2] [8].

KAT681 exemplifies the pharmacophore optimization for TRβ selectivity. Its molecular scaffold incorporates a fluorine-substituted benzoxazole ring and sulfonic acid tail, enhancing hepatotropism through preferential uptake by organic anion-transporting polypeptides (OATPs) expressed in hepatocytes [6] [7]. Binding assays reveal >20-fold selectivity for TRβ over TRα, attributable to steric complementarity with Asn-331 in the TRβ ligand-binding domain—a residue absent in TRα [5] [7].

Table 1: Thyroid Hormone Receptor Isoforms and Tissue-Specific Functions

IsoformPrimary TissuesKey Physiological Roles
TRα1Heart, skeletal muscleCardiac contractility, heart rate regulation
TRβ1Liver, kidneyLDL receptor expression, bile acid synthesis, lipolysis
TRβ2Pituitary, retinaTSH suppression, auditory/visual development

This isoform specificity enables thyromimetics like KAT681 to decouple beneficial metabolic actions from detrimental systemic effects. Preclinical studies confirm that TRβ agonists lack affinity for TRα-dependent pathways in cardiomyocytes, circumventing tachycardia and arrhythmogenesis [2] [4].

Rationale for Developing Liver-Targeted Thyromimetics in Dyslipidemia Management

Dyslipidemia—characterized by elevated low-density lipoprotein cholesterol (LDL-C), triglycerides (TGs), and non-alcoholic fatty liver disease (NAFLD)—remains a global health burden despite statin therapies. Natural T₃ potently reverses lipid abnormalities via hepatic pathways but is therapeutically unusable due to cardiotoxicity [3] [8]. KAT681 addresses this through three mechanistic pillars:

1. Hepatic LDL Receptor (LDLR) Upregulation

KAT681 transactivates the LDLR gene promoter, increasing hepatic LDLR density by 2.5-fold in rodent models. This enhances clearance of atherogenic LDL particles from plasma, reducing LDL-C by 30%–45% without altering cardiac function [5] [7].

2. Reverse Cholesterol Transport (RCT) Activation

The compound induces scavenger receptor B1 (SR-B1), facilitating HDL-cholesterol uptake into hepatocytes for biliary excretion. Concurrently, it upregulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, depleting hepatic cholesterol stores [4] [7].

3. Suppression of Lipogenic Transcription

KAT681 inhibits sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of de novo lipogenesis. This reduces very-low-density lipoprotein (VLDL) assembly and secretion, lowering circulating triglycerides by 25%–40% [3] [8].

Table 2: Key Mechanisms of KAT681 in Lipid Homeostasis

MechanismMolecular TargetMetabolic Outcome
LDL receptor inductionLDLR gene promoter↓ Plasma LDL-C (30%–45%)
Reverse cholesterol transportSR-B1, CYP7A1↑ HDL clearance, ↑ biliary cholesterol
Lipogenesis suppressionSREBP-1c↓ Hepatic TG synthesis, ↓ plasma VLDL-TG

In rabbit models of hypercholesterolemia, KAT681 attenuated atherosclerosis progression by 80%, correlating with reduced cholesterol deposition in aortic walls [7]. Its liver selectivity was validated using tissue-specific radiolabeling: hepatic exposure exceeded cardiac uptake by >15-fold, explaining the absence of TRα-mediated toxicity [6] [7].

Properties

CAS Number

373641-87-3

Product Name

KAT681

IUPAC Name

sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate

Molecular Formula

C24H21FNNaO6

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1

InChI Key

WIAUUVBWUTVDDD-UHFFFAOYSA-M

SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

KAT-681
N-(4-(3-((4-fluorophenyl)hydroxymethyl)-4-hydroxyphenoxy)-3,5-dimethylphenyl) malonamic acid sodium
T 0681
T-0681
T0681 cpd

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.